molecular formula C25H27N3O3S B2663968 N'-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941996-68-5

N'-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2663968
CAS No.: 941996-68-5
M. Wt: 449.57
InChI Key: OPJHZSHJZGUPQN-UHFFFAOYSA-N
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Description

N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfanyl group, a morpholine ring, and a naphthalene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(methylsulfanyl)aniline with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-32-20-9-5-8-19(16-20)27-25(30)24(29)26-17-23(28-12-14-31-15-13-28)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHZSHJZGUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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